Benzoic acid; 2-naphthalenol
Description
Contextualization within Organic Ester Chemistry and Aromatic Systems
2-Naphthyl benzoate (B1203000) is a member of the benzoate ester family, characterized by a benzoate group attached to an alcohol moiety. evitachem.com Its structure incorporates a naphthalene (B1677914) ring, a polycyclic aromatic hydrocarbon, linked to a benzoate group. ontosight.ai This positions the compound at the intersection of ester chemistry and the study of aromatic systems. The presence of both the bulky, hydrophobic naphthyl group and the polar ester linkage imparts a unique combination of properties to the molecule. smolecule.com The aromatic rings of 2-naphthyl benzoate can undergo electrophilic substitution reactions, such as nitration and halogenation. evitachem.com
The compound's chemical behavior is typical of esters, including susceptibility to hydrolysis back to its constituent parts, 2-naphthol (B1666908) and benzoic acid, under acidic or basic conditions. evitachem.comsmolecule.com The ester group can also be reduced to form 2-naphthyl alcohol. evitachem.com
Historical Perspectives on Esterification Methodologies for Naphthol-Carboxylic Acid Linkages
The synthesis of esters, a fundamental reaction in organic chemistry, has a rich history. One of the earliest and most well-known methods is the Fischer-Speier esterification, first described in 1895, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol. wikipedia.org
For the specific case of forming esters from phenols and aromatic carboxylic acids, the Schotten-Baumann reaction is a historically significant method. egyankosh.ac.in This technique, which is applicable to the synthesis of 2-naphthyl benzoate, involves reacting 2-naphthol with benzoyl chloride in the presence of a base, such as dilute aqueous sodium hydroxide (B78521). egyankosh.ac.in The use of the more reactive benzoyl chloride, an acyl chloride, in this method allows for the esterification to proceed under milder conditions. The base serves to neutralize the hydrochloric acid byproduct.
Over the years, various catalysts and conditions have been explored to improve the efficiency and selectivity of esterification reactions involving naphthols. These include the use of different acid catalysts like sulfuric acid or p-toluenesulfonic acid, and the exploration of solvent-free conditions. evitachem.comijstr.org
Academic Significance of Benzoate Esters with Polycyclic Aromatic Moieties
Benzoate esters containing polycyclic aromatic hydrocarbons (PAHs), such as the naphthyl group in 2-naphthyl benzoate, are of significant academic interest for several reasons. PAHs themselves are a class of organic compounds that are widespread in the environment, often formed from the incomplete combustion of organic materials. cdc.gov The study of their derivatives, including esters, is crucial for understanding their environmental fate and potential biological interactions. nih.govnih.gov
Research has shown that exposure to PAHs can be correlated with changes in the levels of certain nutritional biomarkers in the human body. nih.gov Furthermore, the presence of PAHs and their derivatives, like phthalate (B1215562) esters (PAEs), in environmental compartments such as sediments is an active area of investigation. aaqr.orgmdpi.com The study of how these compounds are transported and accumulate in the environment is essential for assessing their potential impact. mdpi.com
In the field of synthetic chemistry, the unique structure of compounds like 2-naphthyl benzoate makes them valuable as intermediates or building blocks for the synthesis of more complex molecules, including dyes and pharmaceuticals. ontosight.ai The reactivity of the aromatic rings allows for a variety of chemical modifications. evitachem.com For instance, the bromination of 2-naphthyl benzoate has been studied, revealing that the substitution occurs at the 1-position of the naphthalene ring. sci-hub.se
Overview of Current Research Trajectories and Gaps in 2-Naphthyl Benzoate Studies
Current research involving 2-naphthyl benzoate and related compounds often focuses on their application in various fields. For example, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties, although further research is needed in these areas. ontosight.ai It is also used in proteomics research. chemicalbook.comscbt.com
The compound serves as a model substrate in studies of reaction mechanisms, such as ester hydrolysis. evitachem.com Its structural similarity to other esters like phenyl benzoate and p-cresyl benzoate allows for comparative studies on how the nature of the aromatic group influences reaction pathways, for example, in photorearrangement reactions within micelles. evitachem.com
A significant portion of recent research on related compounds focuses on the development of new catalytic systems for their synthesis. This includes the use of organocatalysts for enantioselective reactions involving 2-naphthol to create chiral molecules. researchgate.net The development of more efficient and environmentally friendly "green" chemistry approaches for esterification is also a key research direction. ijstr.org
Despite the existing body of knowledge, there remain gaps in the comprehensive understanding of 2-naphthyl benzoate. While its basic chemical properties and some applications are documented, more in-depth studies into its material science applications, such as its use as a plasticizer or additive in polymers, could be beneficial. evitachem.com Furthermore, a more thorough exploration of its metabolic pathways and toxicological profile would be necessary for any potential pharmaceutical applications. nih.gov
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzoic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.C7H6O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-7(9)6-4-2-1-3-5-6/h1-7,11H;1-5H,(H,8,9) |
InChI Key |
LNNGKGSJCMCCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Naphthyl Benzoate
Esterification Reactions: Mechanistic Investigations and Catalytic Approaches
The direct esterification of 2-naphthol (B1666908) with benzoic acid or its more reactive derivatives, like benzoyl chloride, is a primary method for synthesizing 2-naphthyl benzoate (B1203000). smolecule.com This transformation is typically facilitated by a catalyst and is governed by equilibrium. The effectiveness of the synthesis is highly dependent on the catalytic system and reaction conditions employed.
Acid-Catalyzed Esterification Mechanisms (e.g., Brønsted and Lewis Acid Catalysis)
Acid catalysis is a cornerstone of esterification, proceeding through the activation of the carbonyl group of the benzoic acid derivative, making it more susceptible to nucleophilic attack by 2-naphthol. Both Brønsted and Lewis acids are employed for this purpose, each with distinct mechanistic features.
Brønsted Acid Catalysis: Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are common catalysts in esterification. evitachem.com The mechanism begins with the protonation of the carbonyl oxygen of benzoic acid. This protonation increases the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-naphthol then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the intermediate, forming a good leaving group (water). The elimination of water and a final deprotonation step yield the ester, 2-naphthyl benzoate, and regenerate the acid catalyst. Carbonylimidazole derivatives can also be used as acylation reagents, where their activation is thought to involve both Brønsted acid and nucleophilic catalysis. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and scandium triflate (Sc(OTf)₃), function as catalysts by accepting an electron pair from the carbonyl oxygen of the acylating agent. jk-sci.comresearchgate.net This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic attack by 2-naphthol proceeds, forming a tetrahedral intermediate complexed with the Lewis acid. A subsequent rearrangement and elimination of the Lewis acid-coordinated leaving group (e.g., HCl if benzoyl chloride is used) produces the final ester. nih.gov Density functional theory (DFT) calculations on related systems have shown that catalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) can operate via a Lewis acid type activation mode. nih.gov In some instances, even molecular bromine (Br₂) has been shown to act as a potent Lewis acid catalyst for reactions involving naphthols. researchgate.net
Dehydrating Agents and Their Influence on Reaction Pathways
Fischer-Speier esterification between a carboxylic acid and an alcohol (or phenol) is a reversible reaction that produces water as a byproduct. egyankosh.ac.inegyankosh.ac.in According to Le Châtelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the reaction yield. egyankosh.ac.in
Several strategies are employed for water removal:
Azeotropic Distillation: Solvents like toluene (B28343) can form an azeotrope with water. egyankosh.ac.in By refluxing the reaction mixture with a Dean-Stark apparatus, the water-toluene azeotrope is distilled off, condensed, and collected, with the toluene being returned to the reaction flask. This continuous removal of water drives the reaction to completion.
Chemical Dehydrating Agents: Strong acids that also act as dehydrating agents, such as concentrated sulfuric acid, are often used. Other chemical agents like anhydrous calcium chloride can be added to the reaction mixture to sequester the water as it is formed. google.com In some syntheses, a dehydrating agent is added after an initial reflux dehydration step to ensure complete water removal before proceeding with the next reaction step. google.com
The choice of dehydrating agent and method can influence the reaction conditions, such as temperature and time, and is crucial for optimizing the synthesis of 2-naphthyl benzoate from benzoic acid and 2-naphthol.
Zeolite-Mediated Esterification and Selectivity
Zeolites are microporous, crystalline aluminosilicates that function as solid acid catalysts. mdpi.com Their well-defined pore structure, high surface area, and tunable acidity make them attractive heterogeneous catalysts for esterification, offering advantages like reusability, reduced corrosion, and simplified product purification. mdpi.com
In the context of producing aromatic esters, zeolites like H-beta and H-Y have been studied for the benzoylation of phenols. mdpi.com The reaction can proceed through two main pathways: the direct acylation of 2-naphthol by benzoic acid or the initial formation of phenyl benzoate followed by a bimolecular reaction with another phenol (B47542) molecule (transesterification). mdpi.com
The catalytic activity and selectivity are influenced by several factors:
Acid Site Strength and Distribution: The strength and density of Brønsted and Lewis acid sites on the zeolite surface are critical. Stronger acid sites generally lead to higher activity. mdpi.com
Pore Structure and Shape Selectivity: The dimensions of the zeolite channels can control which molecules can access the active sites and which products can be formed. For instance, H-ZSM-5, with its smaller pore size, can exhibit high selectivity by preventing the formation of bulky byproducts like dibenzyl ether in related reactions. mdpi.com
Hydrophobicity: The hydrophobicity of the zeolite can influence its effectiveness, as it affects the adsorption of reactants and the desorption of the water byproduct. mdpi.com
Research on the acylation of phenol with benzoic acid has shown that H-beta zeolites can be highly active, with product distribution being affected by the presence of Lewis-type acid sites. mdpi.com These solid acids represent a recyclable and efficient catalytic system for the synthesis of 2-naphthyl benzoate.
| Zeolite Catalyst | Key Findings | Reference |
|---|---|---|
| H-beta | More active than H-Y for producing hydroxybenzophenones. Product distribution affected by Lewis acid sites. | mdpi.com |
| H-Y | Less active than H-beta in the primary reaction but efficient in converting the intermediate phenyl benzoate. | mdpi.com |
| H-ZSM-5 | Effective catalyst for esterification of salicylic (B10762653) acid, related to acid site strength. Exhibits shape selectivity in other esterifications. | mdpi.com |
Green Chemistry Approaches in 2-Naphthyl Benzoate Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of 2-naphthyl benzoate, several greener approaches have been developed.
Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, offer a solvent-free alternative. A study highlighted the grinding of 2-naphthol and benzoyl chloride with a catalytic amount of p-toluenesulfonic acid (5 mol%) for 2 hours, achieving an 89% yield with minimal need for purification. This method improves atom economy and reduces environmental impact.
Reusable Catalysts: The use of heterogeneous catalysts like zeolites (as discussed in 2.1.3) aligns with green chemistry principles by allowing for catalyst recycling and minimizing waste from homogeneous acid catalysts. Zeolite catalysts have been reported to be reusable for over 50 cycles in some esterification processes.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields in shorter reaction times and with reduced side reactions. This technique has been applied to various esterification reactions, representing a greener alternative to conventional heating. univpancasila.ac.id
These methods demonstrate a shift towards more sustainable and efficient manufacturing of fine chemicals like 2-naphthyl benzoate.
Alternative Synthetic Routes to 2-Naphthyl Benzoate
While acid-catalyzed esterification is common, other named reactions provide robust alternatives for the synthesis of 2-naphthyl benzoate, often under different pH conditions and with different starting materials.
Schotten-Baumann Reaction Mechanisms
The Schotten-Baumann reaction is a classic method for synthesizing esters from phenols and acyl chlorides in the presence of a base. iitk.ac.inwikipedia.org This reaction is particularly effective for producing 2-naphthyl benzoate from 2-naphthol and benzoyl chloride. egyankosh.ac.in
The reaction is typically performed in a two-phase system, often with an organic solvent (like diethyl ether or dichloromethane) and an aqueous base solution (like sodium hydroxide). wikipedia.org The mechanism involves the following key steps:
Deprotonation of Phenol: The base (e.g., hydroxide (B78521) ion) deprotonates the hydroxyl group of 2-naphthol, which is more acidic than a typical alcohol. This generates the highly nucleophilic 2-naphthoxide ion.
Nucleophilic Acyl Substitution: The 2-naphthoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This results in the formation of 2-naphthyl benzoate.
The base plays a dual role: it generates the more potent nucleophile (the naphthoxide) and neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, preventing it from protonating the starting materials or product. vedantu.combyjus.com Pyridine can also be used as a base, often in a single-phase system, where it can also act as a nucleophilic catalyst. iitk.ac.inbyjus.com
Transesterification Processes and Catalysis
Transesterification is a crucial class of organic reactions where the ester group of a compound is exchanged with an alcohol. This process is often catalyzed by acids or bases. For the synthesis of 2-naphthyl benzoate and related esters, various catalytic systems have been developed to achieve high efficiency and yield under environmentally benign conditions.
One effective method involves catalysis by potassium carbonate (K2CO3). rsc.orgrsc.org K2CO3 has been shown to be a competent catalyst for transesterification reactions, potentially involving the activation of the aryl ester's C(acyl)–O bond by the alkali metal ion. rsc.org In a study, the reaction of 2-naphthyl benzoate with 4-methoxybenzamide (B147235) in the presence of 20 mol% K2CO3 in toluene at 120°C for 12 hours resulted in the isolation of the primary benzamide (B126) product in 33% yield. rsc.org The general applicability of K2CO3 has been demonstrated in the transesterification of various pyridin-2-yl esters with phenols, including naphthalen-2-ol, which achieved quantitative yields under optimized conditions (20 mol% K2CO3 at 120°C). rsc.org
Another highly efficient and environmentally friendly approach utilizes platinum dioxide (PtO2), or a combination of PtO2 and nickel oxide (NiO), as a catalyst under nearly neutral conditions. rsc.orgrsc.org This method has been successfully applied to a wide range of esters and alcohols, including the transesterification of methyl benzoate with 2-naphthol. rsc.org The reaction is believed to proceed through a Pt–alcohol intermediate generated in situ, which facilitates the ester exchange. rsc.orgrsc.org This system demonstrates good to excellent yields for various aromatic and aliphatic substrates. rsc.org
Below is a data table summarizing the findings for the PtO2-catalyzed transesterification of various methyl esters with different alcohols, including the synthesis of 2-naphthyl benzoate.
| Entry | Ester Substrate | Alcohol | Time (h) | Product (R in R-O-C(=O)-Ph) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Methyl benzoate | Ethanol | 12 | Ethyl | 98 | rsc.org |
| 2 | Methyl benzoate | 1-Butanol | 12 | n-Butyl | 98 | rsc.org |
| 3 | Methyl benzoate | 1-Octanol | 13 | n-Octyl | 99 | rsc.org |
| 4 | Methyl benzoate | Benzyl (B1604629) alcohol | 13 | Benzyl | 99 | rsc.org |
| 5 | Methyl benzoate | 2-Naphthol | 13 | 2-Naphthyl | 99 | rsc.org |
Reaction conditions: Methyl ester (1.0 equiv.), PtO2 (1.0 equiv.), respective alcohol as solvent, H2 pressure (0.1–0.2 MPa), temperature 60°C. rsc.org
Solid-Phase Synthesis and Resin-Supported Methodologies
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and simplifies purification processes by immobilizing a reactant onto a solid support, or "resin". artisantg.com Soluble byproducts and excess reagents can be removed by simple filtration and washing of the resin. artisantg.com This technique has been applied to a variety of chemical transformations, including the synthesis of complex molecules involving naphthyl groups. rsc.org
One strategy employed in SPOS is the "catch and release" method. artisantg.com In this approach, a substrate is captured from the solution phase by a functionalized resin, and after washing, a subsequent reaction cleaves the desired product from the solid support. artisantg.com For example, polymer sulfonylhydrazide resins have been used to "catch" ketones, which are then cyclized to release 1,2,3-thiadiazoles. artisantg.com
The table below outlines examples of resin-supported reactions relevant to the synthesis of complex heterocyclic structures, which can incorporate motifs like naphthyl benzoates.
| Resin Type | Functionality | Application | Reference |
|---|---|---|---|
| ArgoGel | Poly(styrene-oxyethylene) graft copolymer | General support for solid-phase organic synthesis. | artisantg.com |
| PS-TsNHNH₂ | Polymer sulfonylhydrazide | "Catch and release" synthesis of 1,2,3-thiadiazoles from ketones. | artisantg.com |
| PS-Trisamine | Amine functionalized polystyrene | Scavenger resin for removing excess electrophiles. | artisantg.com |
| Resin-supported acrylate | Acrylate ester linked to a solid support | Used in a solid-phase (5 + 2) cycloaddition reaction. | rsc.org |
Stereoselective Synthesis and Chiral Induction in Related Naphthyl Benzoates
Stereoselective synthesis, the ability to selectively create a specific stereoisomer of a molecule, is of paramount importance in organic chemistry. In the context of naphthyl benzoates and related structures, controlling stereochemistry is crucial for applications where molecular geometry dictates function. This is often achieved through chiral induction, where a chiral element within the reaction system directs the formation of a specific stereoisomer. frontiersin.orgnih.gov
Chiral induction can be achieved using various methods, such as employing chiral catalysts, chiral auxiliaries attached to the substrate, or chiral solvents. nih.govmdpi.com One practical method involves selecting an appropriate chiral inducer for a known reaction, which can regulate the properties and functions of the resulting chiral molecule without modifying the core skeleton. frontiersin.orgnih.gov
An example of stereoselective synthesis involving a naphthyl-containing benzoate is the sequential 1,4-elimination and smolecule.comnii.ac.jp-Wittig rearrangement of (E)-4-alkoxy-2-butenyl benzoates. nii.ac.jp The reaction of (E)-4-(2-Naphthylmethyloxy)butenyl benzoate was successfully converted into the corresponding (2Z,4E)-dienyl alcohol with high stereoselectivity. nii.ac.jp This transformation's stereochemical outcome is controlled by the Z-selective formation of an intermediate vinyl ether, which is influenced by a "syn-effect" achieved through treatment with KOH in the presence of a Palladium catalyst. nii.ac.jp
Furthermore, the synthesis of molecules with multiple chiral elements, such as a stereogenic center and an atropisomeric axis, represents a significant challenge. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The reaction of N-arylmaleimides with ortho-substituted phenyl and 1-naphthyl derivatives has been shown to produce diastereoisomers due to the formation of axial chirality. rsc.org Recent advances in C-H activation have enabled the construction of complex molecules bearing both a stereogenic center and an atropisomeric naphthyl motif. rsc.org Using chiral rhodium catalysts, these transformations can achieve excellent enantioselectivities, demonstrating efficient transfer of chirality to the product. rsc.org
The following table presents data on a stereoselective reaction involving a naphthyl benzoate derivative.
| Substrate | Reaction | Key Reagents | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| (E)-4-(2-Naphthylmethyloxy)butenyl benzoate | Sequential 1,4-elimination and smolecule.comnii.ac.jp-Wittig rearrangement | Pd catalyst, KOH, n-BuLi | (2Z,4E)-dienyl alcohol | High Z-selectivity at C2-C3 double bond | nii.ac.jp |
| Diaryl-phosphine oxides | Desymmetrizative C-H arylation with o-quinone diazides | Chiral IrCp-complex, chiral carboxylic acid | P- and axially-chiral Ar-Ar' products | Efficient control of P-stereogenic center and Ar-Ar' bond chirality | rsc.org |
| Pro-chiral P(V)-substrates | C-H functionalization and Satoh-Miura-type annulation | Chiral Rh-catalysts | Molecules with P-chiral center and atropisomeric naphthyl motif | Excellent enantioselectivities | rsc.org |
Spectroscopic and Structural Elucidation of 2 Naphthyl Benzoate
Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and obtaining a unique molecular fingerprint of 2-naphthyl benzoate (B1203000). These techniques probe the vibrational modes of the molecule's chemical bonds.
The infrared spectrum of 2-naphthyl benzoate is dominated by absorptions characteristic of its ester functional group and its two aromatic systems—the phenyl and naphthyl rings. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic esters like 2-naphthyl benzoate, this peak typically appears in the range of 1730-1715 cm⁻¹. libretexts.org This absorption is intense due to the large change in dipole moment associated with the C=O bond stretching.
The spectrum also displays multiple bands related to the aromatic rings. Vibrations corresponding to C=C stretching within the phenyl and naphthalene (B1677914) rings are observed in the 1600-1450 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. libretexts.org The C-O stretching vibrations of the ester group contribute to the fingerprint region, usually appearing as two distinct bands between 1300 and 1000 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR spectrum, the vibrations of the non-polar aromatic rings are often more intense in the Raman spectrum, making it particularly useful for analyzing the skeletal structure of the molecule. horiba.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O Stretch | 1300 - 1200 | Strong |
| Symmetric C-O Stretch | 1150 - 1000 | Medium |
The molecular structure of 2-naphthyl benzoate contains two potential hydrogen bond acceptor sites: the carbonyl oxygen and the ether oxygen of the ester group. However, the molecule lacks any hydrogen bond donor groups, such as a hydroxyl (-OH) or amine (-NH) group. Consequently, in its pure crystalline form, 2-naphthyl benzoate molecules cannot form intermolecular hydrogen bonding networks with each other. The crystal packing is therefore governed by weaker van der Waals forces and dipole-dipole interactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in 2-naphthyl benzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of 2-naphthyl benzoate displays signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. oregonstate.edu The spectrum is complex due to the presence of twelve distinct protons on the two aromatic rings (five on the benzoate ring and seven on the naphthyl ring). The integration of the signals would confirm a total of twelve protons. The chemical shifts and splitting patterns (coupling) of these protons provide information about their relative positions on the rings.
The ¹³C NMR spectrum provides complementary data. It shows distinct signals for each of the 17 carbon atoms in the molecule. The ester carbonyl carbon is characteristically deshielded and appears at the downfield end of the spectrum, generally in the 165-170 ppm range. compoundchem.comoregonstate.edu The aromatic carbons, including the ten carbons of the naphthalene system and the six carbons of the benzoate ring, resonate between approximately 110 and 150 ppm. compoundchem.comoregonstate.edu Quaternary carbons (those not bonded to hydrogen) typically show weaker signals.
Tautomerism, which involves the migration of a proton, is not a relevant phenomenon for 2-naphthyl benzoate, as it is a stable ester without labile protons that could lead to alternative tautomeric forms.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 165 - 170 |
| Aromatic Carbons (C-O) | ~150 |
| Aromatic Carbons (C-H and C-C) | 110 - 140 |
The 2-naphthyl benzoate molecule possesses rotational freedom around the single bonds of the ester linkage (the C-O and O-C(O) bonds). Rotation around the aryl-carbonyl bond, in particular, can be studied using dynamic NMR spectroscopy. missouri.edu While specific studies on 2-naphthyl benzoate are not widely reported, research on analogous compounds like methyl benzoate has shown that the energy barrier to this rotation is accessible by dynamic NMR techniques. missouri.edunih.gov
Such studies involve recording NMR spectra at very low temperatures. If the rotational barrier is high enough, the rotation can be slowed to the point where distinct signals appear for atoms that are equivalent at room temperature (e.g., the ortho carbons or protons of the benzoate ring). missouri.edu By analyzing the changes in the spectral line shapes as the temperature is increased, it is possible to calculate the activation energy for the rotational process. This provides insight into the conformational dynamics and steric hindrance within the molecule.
Mass Spectrometry Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of 2-naphthyl benzoate and to confirm its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.
The mass spectrum of 2-naphthyl benzoate shows a molecular ion peak at a mass-to-charge ratio (m/z) of 248, corresponding to its molecular weight (C₁₇H₁₂O₂). nih.govnist.gov The fragmentation pattern is characteristic of a benzoate ester. The most common fragmentation is the cleavage of the ester bond between the carbonyl carbon and the naphthyl oxygen. This cleavage results in two primary fragments. The charge is preferentially retained on the highly stable benzoyl fragment, leading to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. nih.gov This is typically the most abundant ion in the spectrum (the base peak). Further fragmentation of the benzoyl cation by loss of a neutral carbon monoxide (CO) molecule yields the phenyl cation ([C₆H₅]⁺) at m/z 77. nih.gov This clear and predictable fragmentation pathway provides unambiguous confirmation of the 2-naphthyl benzoate structure.
| m/z Value | Proposed Fragment Ion | Relative Abundance |
|---|---|---|
| 248 | [C₁₇H₁₂O₂]⁺• (Molecular Ion) | High |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Base Peak (100%) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | High |
Fragmentation Pattern Analysis and Isomeric Differentiation
Mass spectrometry is a critical technique for the structural elucidation of compounds like 2-naphthyl benzoate by analyzing how the molecule fragments upon ionization. In electron ionization mass spectrometry (EI-MS), the 2-naphthyl benzoate molecule (C₁₇H₁₂O₂) produces a distinct pattern of charged fragments.
The molecular ion (M•+) peak, which corresponds to the intact molecule having lost one electron, is observed at a mass-to-charge ratio (m/z) of 248. nih.gov This confirms the molecular weight of the compound. The fragmentation pattern is dominated by the cleavage of the ester bond, which is characteristic of aromatic esters. The most significant fragments observed in the mass spectrum are detailed in the table below. nih.gov
| m/z Value | Proposed Fragment Ion | Formula | Description |
|---|---|---|---|
| 248 | Molecular Ion | [C₁₇H₁₂O₂]•+ | The intact molecule with one electron removed. |
| 105 | Benzoyl Cation | [C₇H₅O]+ | This is typically the base peak (most abundant fragment) and results from the cleavage of the ester's C-O bond, where the positive charge is retained by the benzoyl group. |
| 77 | Phenyl Cation | [C₆H₅]+ | This fragment arises from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105). |
The formation of the highly stable benzoyl cation (m/z 105) is a key diagnostic feature for benzoate esters. nist.gov Its subsequent fragmentation to the phenyl cation (m/z 77) further corroborates the presence of the unsubstituted benzene (B151609) ring from the benzoic acid moiety.
Isomeric Differentiation: Differentiating between 2-naphthyl benzoate and its isomer, 1-naphthyl benzoate, using standard EI-MS can be challenging as both are expected to produce the same major fragments at m/z 105 and 77, originating from the common benzoic acid portion. Differentiation would rely on subtle differences in the relative abundances of the molecular ion or other, less prominent fragments derived from the naphthyl portion. These differences would stem from the varied stability of the 1-naphthoxy versus the 2-naphthoxy radical lost during the primary fragmentation. However, specific studies detailing a robust method for their differentiation based solely on their mass spectra are not readily available in the surveyed literature. Advanced techniques, such as tandem mass spectrometry (MS/MS) or ion mobility spectrometry, which can probe the structure of ions more deeply, would likely be required for unambiguous distinction. nih.gov
Quantitative Aspects in Advanced Analytical Applications (excluding human samples)
While specific, validated quantitative methods for 2-naphthyl benzoate are not widely published, its known applications necessitate its quantification in various non-human matrices. For instance, it is used as a hardening agent for paraffin (B1166041) wax and as a biochemical in proteomics research. drugfuture.comscbt.comchemicalbook.com In these contexts, determining its concentration is crucial for quality control and experimental accuracy.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), are the standard methods for the quantification of aromatic esters.
Gas Chromatography (GC): Due to its thermal stability, 2-naphthyl benzoate is amenable to GC analysis. A GC-MS method would provide both the retention time for identification and the mass spectral data for confirmation and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. tcichemicals.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be a common method for quantification. The naphthalene and benzene rings in the molecule are strong chromophores, allowing for sensitive detection at specific UV wavelengths.
In an industrial setting, such as in the quality control of paraffin waxes, a sample preparation step involving dissolution in an appropriate organic solvent (e.g., hexane (B92381) or isooctane) followed by GC analysis would likely be employed to determine the concentration of 2-naphthyl benzoate. In proteomics research, where it may be part of a reagent solution, HPLC would be suitable for confirming its concentration and purity. scbt.comnih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination (if crystalline)
However, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the complete single-crystal structure of 2-naphthyl benzoate (CAS 93-44-7) has not been reported or is not publicly accessible. Consequently, a detailed discussion of its unit cell parameters, space group, and precise molecular geometry cannot be provided at this time.
Crystal Packing and Supramolecular Assembly
The analysis of crystal packing and supramolecular assembly is entirely dependent on the availability of single-crystal X-ray diffraction data. This analysis involves studying how individual molecules of 2-naphthyl benzoate arrange themselves in the crystal lattice and identifying the non-covalent interactions (such as van der Waals forces, π-π stacking, or C-H···O interactions) that govern this arrangement. Without the crystallographic data, a discussion of these structural features would be purely speculative.
Co-crystallization Studies involving Benzoic Acid and 2-Naphthol (B1666908) Components
Co-crystallization is a technique used to combine two or more different molecules into a single, ordered crystalline lattice. mdpi.com Studies on the co-crystallization of benzoic acid with various other molecules are common in the field of crystal engineering. researchgate.netmdpi.com
However, a review of the scientific literature indicates no specific studies focused on the formation of a co-crystal between benzoic acid and 2-naphthol. Research involving these two compounds has primarily focused on their separation. Benzoic acid (a carboxylic acid) is significantly more acidic than 2-naphthol (a phenol), a property that is widely exploited to separate them by extraction with a weak base like sodium bicarbonate, which will selectively react with benzoic acid. google.comupenn.eduegyankosh.ac.in
The significant difference in their acidic properties and the focus on their separation may explain the lack of research into their potential to form a co-crystal. The formation of a stable co-crystal generally relies on strong, directional intermolecular interactions, such as hydrogen bonds, between the components. While both molecules have hydrogen bond donors and acceptors, the literature does not currently provide evidence that they form a stable co-crystalline phase together.
Theoretical and Computational Chemistry of 2 Naphthyl Benzoate Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and reactivity of 2-naphthyl benzoate (B1203000). These methods provide a detailed picture of the molecule's orbitals and charge distribution.
Studies on derivatives of naphthyl benzoate have indicated that these molecules tend to adopt linear and planar conformations. DFT calculations, such as those using the B3LYP functional with basis sets like 6-311G, have been successfully employed to optimize the geometry of such systems, confirming their structural preferences. researchgate.net The planarity and linearity are key factors that influence the material's bulk properties, including their applications in liquid crystals. researchgate.net
Table 4.1: Computational Methods in the Study of Naphthyl Benzoate Systems
| Method | Application | Typical Basis Set | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties, vibrational frequencies | 6-31G(d,p), 6-311G | Molecular structure, HOMO-LUMO gap, reactivity indicators, spectroscopic data correlation |
| Ab initio (Hartree-Fock) | Initial geometry optimization, electronic structure | Varies | Foundational understanding of electronic configuration |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.
For a substituted naphthyl benzoate derivative, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, DFT calculations at the B3LYP/6–311+ G(d,p) level of theory have been performed. In this specific derivative, the electron density in the HOMO is primarily located on the ester group and the phenyl benzoate fragment. Conversely, the LUMO's electron density is delocalized over the naphthalene (B1677914) ring and the ester group. The calculated HOMO and LUMO energies for this derivative were -8.72 eV and -5.55 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.17 eV.
Table 4.1.1: Frontier Molecular Orbital Energies for a Substituted Naphthyl Benzoate
| Molecular Orbital | Energy (eV) |
| HOMO | -8.72 |
| LUMO | -5.55 |
| HOMO-LUMO Gap | 3.17 |
Data for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For aromatic esters like 2-naphthyl benzoate, the MEP map would be expected to show a region of negative potential around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack and its role in hydrogen bonding. The aromatic rings would exhibit regions of both negative (above and below the plane of the rings) and slightly positive (around the hydrogen atoms) potential. A detailed MEP map for 2-benzoylbenzoic acid, a related compound, shows distinct positive and negative regions that help in identifying potential sites for electrophilic and nucleophilic interactions. researchgate.net
Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids, including crystal packing and liquid crystalline phases. In 2-naphthyl benzoate systems, several types of non-covalent interactions are significant.
The packing of a substituted naphthyl benzoate derivative, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, is stabilized by C—H⋯π interactions and π–π stacking interactions between the aromatic rings of the naphthalene and phenyl benzoate moieties, with centroid-to-centroid distances of approximately 3.86 to 3.97 Å. Hirshfeld surface analysis of this derivative revealed that H⋯H (34.5%), C⋯H/H⋯C (34.1%), O⋯H/H⋯O (11.8%), N⋯H/H⋯N (10.4%), and C⋯C (5.5%) contacts are the major contributors to the crystal packing.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules.
Reactive molecular dynamics simulations have also been employed to model silanol-terminated naphthyl molecules on an amorphous silica (B1680970) surface, providing information on their bonding configurations, tilt angles, and local conformational ordering. escholarship.org Such studies highlight the importance of intermolecular interactions in determining the arrangement of molecules in condensed phases.
Mechanistic Pathways of Esterification: Computational Modeling of Transition States and Energy Barriers
The formation of 2-naphthyl benzoate typically occurs via the esterification of 2-naphthol (B1666908) with benzoic acid or one of its derivatives, often under acidic conditions (Fischer esterification). Computational chemistry can be used to model the reaction mechanism, identify the transition states, and calculate the energy barriers associated with each step.
The generally accepted mechanism for Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the alcohol (2-naphthol) on the protonated carbonyl carbon, leading to a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com
Each of these steps involves a transition state with a specific energy barrier. Computational modeling, using methods like DFT, can be employed to calculate the geometries and energies of these transition states and the intermediates along the reaction coordinate. This allows for a detailed understanding of the reaction kinetics and the factors that influence the reaction rate. While a specific computational study on the esterification to form 2-naphthyl benzoate is not detailed in the available literature, the principles of the Fischer esterification mechanism are well-established and can be applied to this system. masterorganicchemistry.com
Structure-Property Relationships: Theoretical Predictions and Experimental Validation
A key strength of computational chemistry is its ability to predict molecular properties and establish relationships between a molecule's structure and its macroscopic behavior. These theoretical predictions can then be validated by experimental data, providing a powerful synergistic approach to chemical research.
For derivatives of naphthyl benzoate, a strong correlation between their molecular structure and their liquid crystalline properties has been established. researchgate.net DFT calculations have shown that these molecules tend to be linear and planar, and that increasing the rigidity of the molecular core, for instance by adding another fused ring, affects their thermal and geometrical parameters. researchgate.net These theoretical findings are in good agreement with experimental observations from techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM), which have confirmed the enantiotropic nematic mesophases of these compounds. researchgate.netnih.govnih.gov
The table below presents a comparison of some theoretically relevant computed properties and experimentally determined physical properties for 2-naphthyl benzoate.
Table 4.4: Comparison of Computed and Experimental Properties of 2-Naphthyl Benzoate
| Property | Computed/Theoretical Value | Experimental Value | Reference |
| Molecular Weight | 248.27 g/mol | 248.28 g/mol | nih.govdrugfuture.com |
| XLogP3 | 4.4 | - | nih.gov |
| Hydrogen Bond Donor Count | 0 | - | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | - | nih.gov |
| Rotatable Bond Count | 3 | - | nih.gov |
| Melting Point | - | 107-110 °C | drugfuture.com |
Compound Index
| Compound Name |
| 1-bromo-2-naphthol |
| 1-bromo-2-naphthyl benzoate |
| 2-benzoylbenzoic acid |
| 2-naphthol |
| 2-Naphthyl benzoate |
| 4-((4–(alkoxy)phenyl)diazenyl)naphthalen–1–yl 4–substitutedbenzoate |
| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate |
| Benzoic acid |
| Phenyl benzoate |
Reactivity and Derivatization Studies of 2 Naphthyl Benzoate
Hydrolysis Mechanisms: Acid- and Base-Catalyzed Pathways
2-Naphthyl benzoate (B1203000), as an ester, is susceptible to hydrolytic cleavage, which breaks the ester bond to yield 2-naphthol (B1666908) and benzoic acid. This process can be catalyzed by either acids or bases, each proceeding through a distinct mechanistic pathway. guidechem.com
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the ester's carbonyl oxygen. This initial step enhances the electrophilicity of the carbonyl carbon, rendering it more vulnerable to nucleophilic attack by a water molecule. The subsequent attack leads to the formation of a tetrahedral intermediate. Through a series of proton transfers, the 2-naphthol moiety is converted into a good leaving group, which is then eliminated to regenerate the carbonyl group of the benzoic acid product. libretexts.org While specific kinetic studies on 2-naphthyl benzoate are not extensively detailed, the general mechanism for acid-catalyzed hydrolysis of alkyl benzoates can vary from a bimolecular acyl-oxygen cleavage (A-2 mechanism) in dilute acid to a unimolecular acylium ion formation (A-1 mechanism) in highly concentrated acidic media. rsc.org
Base-catalyzed hydrolysis, commonly known as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.org This attack forms a tetrahedral intermediate. The reformation of the carbonyl double bond then occurs with the expulsion of the 2-naphthoxide ion as the leaving group. In the final step, a rapid acid-base reaction occurs where the newly formed benzoic acid protonates the 2-naphthoxide ion, yielding 2-naphthol and a benzoate salt. libretexts.org
The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the surrounding medium. Studies on the base-catalyzed hydrolysis of 2-naphthyl benzoate in the presence of cationic micelles have shown that the observed rate constant can be influenced by surfactant concentration. However, the intrinsic second-order rate constants within the micellar environment were found to be lower than in bulk water.
Acid-catalyzed hydrolysis reactions of benzoates are well-documented and generally follow pseudo-first-order kinetics under conditions where the concentration of water is large and constant. scielo.br The rate of these reactions is dependent on the concentration of the acid catalyst.
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of 2-Naphthyl Benzoate
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Initial Step | Protonation of carbonyl oxygen libretexts.org | Nucleophilic attack by OH⁻ on carbonyl carbon libretexts.org |
| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate libretexts.org |
| Reversibility | Reversible | Irreversible (due to final proton transfer) libretexts.org |
| Products | 2-Naphthol + Benzoic Acid | 2-Naphthol + Benzoate Salt |
Rearrangement Reactions (e.g., Fries Rearrangement) and Regioselectivity
Phenolic esters like 2-naphthyl benzoate can undergo the Fries rearrangement, a reaction that transforms the ester into a hydroxy aryl ketone, typically in the presence of a Lewis acid catalyst. wikipedia.org This reaction involves the migration of the acyl group (benzoyl group) from the phenolic oxygen to a carbon atom on the aromatic ring. wikipedia.org For 2-naphthyl benzoate, the Fries rearrangement primarily yields 1-benzoyl-2-naphthol, a hydroxynaphthyl ketone.
The reaction conditions, particularly temperature and solvent, can influence the regioselectivity, favoring either ortho or para migration relative to the hydroxyl group. wikipedia.orgbyjus.com In the case of 2-naphthyl benzoate, the migration occurs to the C1 position, which is the ortho position on the naphthalene (B1677914) ring relative to the oxygen atom.
A photochemical variant, the photo-Fries rearrangement, can also be employed. wikipedia.orgacs.org This reaction proceeds through a different, radical-based mechanism upon irradiation with UV light and can also produce ortho and para rearranged products. wikipedia.orgrsc.org The photo-Fries rearrangement of naphthyl esters involves the homolytic cleavage of the ester's C-O bond, forming a radical pair within a solvent cage. This pair can then recombine to form the hydroxyketone products.
The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves several key steps. wikipedia.orgbyjus.com
Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the benzoyl group, which is a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com
Acylium Ion Formation: This coordination polarizes the ester C-O bond, leading to a rearrangement where the Lewis acid shifts to the phenolic oxygen. This step facilitates the cleavage of the C-O bond, generating a free acylium carbocation (C₆H₅CO⁺). wikipedia.orgbyjus.com
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich naphthalene ring in a classic electrophilic aromatic substitution reaction. wikipedia.org
Rearomatization and Hydrolysis: The aromatic ring is restored by the loss of a proton. A final hydrolysis step liberates the hydroxy ketone product from its complex with the Lewis acid. organic-chemistry.org
The regioselectivity of the attack on the naphthalene ring is directed to the C1 position. This is consistent with general trends in electrophilic substitution on 2-substituted naphthalenes, where the C1 position is highly activated and sterically accessible.
Electrophilic Aromatic Substitution Reactions on the Naphthalene and Benzoic Acid Moieties
The 2-naphthyl benzoate molecule contains two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). However, their reactivity differs significantly. The naphthalene ring, activated by the electron-donating benzoyloxy group (-OCOC₆H₅), is the more reactive of the two. reddit.com Conversely, the benzoic acid moiety has its ring deactivated by the electron-withdrawing effect of the carbonyl group. reddit.com Therefore, electrophilic substitution preferentially occurs on the naphthalene nucleus. reddit.com
The benzoyloxy group acts as an ortho, para-director. In the context of the 2-substituted naphthalene ring, this directs incoming electrophiles primarily to the C1 (ortho) and C3 (ortho) positions. Studies on the bromination of 2-naphthyl benzoate in glacial acetic acid with an iron catalyst have shown that substitution occurs selectively at the 1-position. sci-hub.seacs.org The product formed is 1-bromo-2-naphthyl benzoate, which was confirmed by its subsequent hydrolysis to 1-bromo-2-naphthol. sci-hub.se This demonstrates a high degree of regiochemical control, favoring the more activated and sterically accessible C1 position over other potential sites.
This principle of directing effects can be extended to other EAS reactions like nitration and Friedel-Crafts reactions. For naphthalene itself, electrophilic attack is kinetically favored at the 1-position (alpha-position). pearson.com The presence of the activating -OR group at the 2-position further reinforces this preference for substitution at the adjacent C1 position. stackexchange.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Naphthyl Benzoate
| Reaction | Reagents | Electrophile | Major Product | Position of Substitution |
|---|---|---|---|---|
| Bromination | Br₂, Fe catalyst, Acetic Acid sci-hub.se | Br⁺ | 1-Bromo-2-naphthyl benzoate sci-hub.se | C1 of naphthalene ring |
| Nitration (Predicted) | HNO₃, H₂SO₄ libretexts.org | NO₂⁺ | 1-Nitro-2-naphthyl benzoate | C1 of naphthalene ring |
Reductive Transformations of the Ester Moiety
The ester functional group in 2-naphthyl benzoate can be reduced to yield primary alcohols. The choice of reducing agent is critical, as esters are less reactive than aldehydes or ketones. libretexts.org
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are required for the effective reduction of esters. commonorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction of 2-naphthyl benzoate with LiAlH₄, followed by an aqueous workup, would cleave the ester and reduce the benzoyl portion. This process consumes two equivalents of hydride per mole of ester and results in the formation of two separate alcohol products: 2-naphthol and benzyl (B1604629) alcohol. masterorganicchemistry.com
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, expelling the 2-naphthoxide as a leaving group to form an intermediate aldehyde (benzaldehyde). The aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent to form an alkoxide. chemistrysteps.commasterorganicchemistry.com A final protonation step during workup yields the primary alcohol (benzyl alcohol) and protonates the 2-naphthoxide to give 2-naphthol. libretexts.org
Weaker reducing agents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.orgcommonorganicchemistry.com This difference in reactivity allows for the selective reduction of aldehydes and ketones in the presence of an ester group like the one in 2-naphthyl benzoate.
Table 3: Common Reducing Agents for Ester Transformation
| Reducing Agent | Formula | Reactivity with Esters | Products from 2-Naphthyl Benzoate |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Strong; readily reduces esters libretexts.orglibretexts.org | 2-Naphthol and Benzyl Alcohol |
| Sodium Borohydride | NaBH₄ | Weak; generally unreactive with esters libretexts.orgcommonorganicchemistry.com | No reaction |
Advanced Derivatization for Spectroscopic or Chromatographic Enhancement (excluding basic identification)
The primary goals of advanced derivatization for 2-naphthyl benzoate would be to:
Introduce a fluorophore to allow for highly sensitive fluorescence detection.
Increase the molar absorptivity for enhanced UV-Vis detection.
Improve chromatographic resolution and retention characteristics.
A common approach would involve the hydrolysis of the ester bond to yield 2-naphthol and benzoic acid, which can then be individually derivatized.
Derivatization via Hydrolysis and Fluorescent Tagging of the 2-Naphthol Moiety
One potential advanced derivatization strategy involves the initial hydrolysis of 2-naphthyl benzoate to liberate 2-naphthol. This can be achieved under acidic or basic conditions. The resulting 2-naphthol can then be reacted with a fluorescent labeling reagent to significantly enhance detection sensitivity. Naphthalene derivatives are known to be effective fluorescence probes due to their rigid planar structure and extensive π-electron conjugation, which often results in high quantum yields and excellent photostability. nih.gov
For instance, derivatizing agents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are commonly used to tag phenols like 2-naphthol. The reaction of 2-naphthol with dansyl chloride would produce a highly fluorescent derivative. This derivative would exhibit a significant Stokes shift, with excitation and emission maxima at different wavelengths, allowing for selective detection with minimal background interference.
Illustrative Data for Spectroscopic Enhancement:
The following table provides a hypothetical comparison of the spectroscopic properties of underivatized 2-naphthol (post-hydrolysis) and a potential dansyl derivative.
| Compound | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) | Molar Absorptivity (ε, M-1cm-1) | Relative Fluorescence Intensity |
| 2-Naphthol | ~275 | ~350 | ~5,000 | 1 |
| Dansyl-2-naphthol | ~340 | ~520 | ~4,500 | >100 |
This data is illustrative and based on typical values for naphthalene and dansyl derivatives.
Derivatization for Chromatographic Enhancement
For chromatographic purposes, derivatization can improve the separation of the analyte from complex matrices. While 2-naphthyl benzoate is amenable to reversed-phase HPLC, derivatization can be employed to alter its retention time and improve peak shape. For example, after hydrolysis, the resulting benzoic acid could be esterified with a bulky alkyl group to increase its hydrophobicity and retention on a C18 column.
Furthermore, the introduction of a fluorescent tag, as described above, not only enhances spectroscopic detection but also significantly alters the polarity and molecular weight of the analyte, leading to changes in chromatographic behavior.
Hypothetical Chromatographic Data:
This table illustrates the potential impact of derivatization on the HPLC retention time of the hydrolyzed components of 2-naphthyl benzoate.
| Analyte | Derivatizing Agent | Chromatographic Column | Mobile Phase | Retention Time (min) |
| 2-Naphthol | None | C18 (4.6 x 150 mm) | Acetonitrile (B52724):Water (60:40) | 4.2 |
| Dansyl-2-naphthol | Dansyl Chloride | C18 (4.6 x 150 mm) | Acetonitrile:Water (60:40) | 9.8 |
| Benzoic Acid | None | C18 (4.6 x 150 mm) | Acetonitrile:Water with 0.1% Formic Acid (40:60) | 3.5 |
| Benzyl Benzoate | Benzyl Bromide | C18 (4.6 x 150 mm) | Acetonitrile:Water with 0.1% Formic Acid (40:60) | 12.1 |
This data is hypothetical and serves to illustrate the expected changes in retention behavior upon derivatization.
Applications in Specialized Academic Fields
Role in Advanced Materials Science
While specific, in-depth research on the role of 2-naphthyl benzoate (B1203000) in advanced materials is not extensively documented, its chemical nature suggests potential applications as a precursor in polymer chemistry and in the development of functional coatings.
2-Naphthyl benzoate can serve as a building block in the synthesis of specialized polymers. The ester linkage can be a site for polymerization reactions, and the aromatic nature of both the benzoate and naphthyl groups can impart desirable properties such as thermal stability and rigidity to the resulting polymer chains. Although detailed studies on polymers derived specifically from 2-naphthyl benzoate are limited, the principles of polyester (B1180765) synthesis suggest its utility.
In the realm of functional coatings, benzoic acid and its derivatives are known to be used to enhance properties like gloss, hardness, and chemical resistance in alkyd resins. While not directly referencing 2-naphthyl benzoate, this suggests that its incorporation into coating formulations could offer similar benefits, potentially with enhanced performance due to the larger, more rigid naphthyl group.
A related application is its use as a hardening agent for paraffin (B1166041) wax, which demonstrates its ability to modify the properties of materials.
The planar aromatic rings of 2-naphthyl benzoate provide a structural motif that is conducive to self-assembly through non-covalent interactions such as π-π stacking. These interactions are fundamental to the construction of supramolecular architectures. While specific research on the self-assembly of 2-naphthyl benzoate is not prominent in the literature, the broader field of supramolecular chemistry often utilizes molecules with similar aromatic structures to create complex, ordered systems. The potential for this compound to form liquid crystalline phases, driven by the organization of its rigid molecular structure, is an area for further investigation.
Mechanistic Probes in Organic Reactions and Catalysis
The ester linkage in 2-naphthyl benzoate makes it a valuable tool for studying the mechanisms of organic reactions, particularly those involving ester cleavage and formation.
2-Naphthyl benzoate serves as an effective model substrate for investigating the kinetics and mechanisms of ester hydrolysis under various conditions. The cleavage of the ester bond can be monitored by detecting the formation of its constituent parts: benzoic acid and 2-naphthol (B1666908).
Acid and Base-Catalyzed Hydrolysis : The hydrolysis of 2-naphthyl benzoate can be catalyzed by both acids and bases. In acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Under basic conditions (saponification), the hydroxide (B78521) ion directly attacks the carbonyl carbon. Studies on the basic hydrolysis of this ester in the presence of micelles have shown that the reaction rate can be influenced by the surfactant concentration.
Enzymatic Hydrolysis : This ester can also be used to probe the activity of esterase enzymes. The rate of enzymatic hydrolysis can provide insights into the enzyme's substrate specificity and catalytic mechanism.
Fries and Photo-Fries Rearrangement : 2-Naphthyl benzoate can undergo the Fries rearrangement, a reaction where the acyl group migrates from the ester oxygen to the aromatic ring of the naphthyl group, typically in the presence of a Lewis acid catalyst. This reaction is a useful synthetic method for preparing acylated naphthols. A primary product of the Fries rearrangement of 2-naphthyl benzoate is 1-benzoyl-2-naphthol. The photo-Fries rearrangement is a related photochemical process that can also be studied using this compound, where UV light induces the rearrangement.
The table below summarizes key reaction types where 2-naphthyl benzoate can be used as a model substrate.
Table 1: 2-Naphthyl Benzoate as a Model Substrate in Mechanistic Studies| Reaction Type | Conditions | Products | Mechanistic Insights |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid | Benzoic acid, 2-Naphthol | Role of protonation, nature of the tetrahedral intermediate |
| Base-Catalyzed Hydrolysis | Aqueous base | Benzoate salt, 2-Naphthol | Nucleophilic acyl substitution, micellar effects on reaction rates |
| Enzymatic Hydrolysis | Esterase enzymes | Benzoic acid, 2-Naphthol | Enzyme kinetics, substrate specificity |
| Fries Rearrangement | Lewis acid, heat | Acyl-substituted naphthols | Intramolecular acyl migration, regioselectivity |
| Photo-Fries Rearrangement | UV light | Acyl-substituted naphthols | Photochemical reaction pathways, radical intermediates |
The synthesis of 2-naphthyl benzoate itself is a subject of study in the development of catalytic systems for esterification. The Schotten-Baumann reaction, which involves the reaction of an acid chloride (benzoyl chloride) with an alcohol (2-naphthol) in the presence of a base, is a classic method for its preparation. Research in this area focuses on optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, to improve yield and selectivity.
While specific novel catalytic systems for the transformation of 2-naphthyl benzoate are not extensively detailed, research on related naphthyl esters provides insights. For example, nickel-catalyzed amidation reactions have been studied with methyl 1-naphthoate (B1232437) and methyl 2-naphthoate, suggesting that similar catalytic approaches could be developed for the transformation of 2-naphthyl benzoate into other functional derivatives.
Environmental Transformation Studies
Understanding the environmental fate of chemical compounds is crucial. For 2-naphthyl benzoate, this involves studying its persistence and degradation pathways in the environment.
Due to its low water solubility, 2-naphthyl benzoate is not expected to be highly mobile in the environment. Its environmental transformation is likely to be governed by abiotic and biotic degradation processes.
Hydrolysis : As an ester, 2-naphthyl benzoate can undergo hydrolysis in environmental conditions, although the rate would be dependent on factors such as pH and temperature. This process would break the ester down into benzoic acid and 2-naphthol.
Biodegradation : While specific studies on the biodegradation of 2-naphthyl benzoate are scarce, the degradation pathways of its components are well-known. Benzoic acid is a common intermediate in the microbial degradation of aromatic compounds and is generally readily biodegradable. 2-Naphthol is also known to be biodegradable by various microorganisms, although it can be more persistent than benzoic acid. It is plausible that microorganisms capable of degrading either benzoic acid or 2-naphthol could potentially hydrolyze the ester and then metabolize the resulting products.
The following table outlines the potential environmental transformation pathways for 2-naphthyl benzoate.
Table 2: Potential Environmental Transformation Pathways of 2-Naphthyl Benzoate| Transformation Process | Description | Potential Products |
|---|---|---|
| Abiotic Hydrolysis | Cleavage of the ester bond by water, influenced by pH. | Benzoic acid, 2-Naphthol |
| Biodegradation | Microbial breakdown, likely initiated by enzymatic hydrolysis. | Benzoic acid, 2-Naphthol, and their subsequent metabolites |
| Photodegradation | Degradation induced by sunlight, primarily affecting the aromatic rings. | Various smaller organic molecules |
Photodegradation Pathways and By-product Analysis
The photodegradation of the ester Benzoic acid; 2-naphthalenol (also known as 2-naphthyl benzoate) is a complex process that involves the cleavage of the ester bond, followed by the subsequent degradation of the resulting benzoic acid and 2-naphthalenol moieties. Research into the individual components provides insight into the likely photodegradation pathways and the by-products that are formed.
The initial step in the photodegradation of 2-naphthyl benzoate is the absorption of UV radiation, leading to the homolytic or heterolytic cleavage of the ester linkage. This primary process yields benzoic acid and 2-naphthalenol. Following this cleavage, each aromatic compound undergoes its own degradation pathway.
Table 1: Identified Photodegradation By-products of the Benzoic Acid Moiety
| By-product Name | Chemical Formula |
|---|---|
| Salicylic (B10762653) acid (2-hydroxybenzoic acid) | C₇H₆O₃ |
| 3-Hydroxybenzoic acid | C₇H₆O₃ |
| 4-Hydroxybenzoic acid | C₇H₆O₃ |
This interactive table is based on data from a study on the photodegradation of benzoic acid. nih.gov
The 2-naphthalenol (2-naphthol) component also undergoes photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), which generates highly reactive hydroxyl radicals. researchgate.net This process can lead to the complete mineralization of the compound into carbon dioxide and water. researchgate.net During this degradation, several intermediate products are formed through hydroxylation and oxidation of the naphthalene (B1677914) ring structure. researchgate.net
Table 2: Identified Photodegradation Intermediates of the 2-Naphthalenol Moiety
| By-product Name |
|---|
| 1,2-Naphthalenedione |
| β-Naphthoquinone |
| Phthalic acid |
This interactive table lists intermediates identified during the photocatalytic degradation of 2-naphthol. researchgate.netmdpi.com
Ultimately, the photodegradation pathway of 2-naphthyl benzoate involves the breakdown into these smaller, more oxidized molecules, which can eventually be mineralized into CO₂ and H₂O under sustained irradiation, especially with photocatalysis. researchgate.net
Oxidative Degradation Mechanisms
The oxidative degradation of this compound involves the action of strong oxidizing agents, most notably hydroxyl radicals (•OH), which can be generated through various advanced oxidation processes (AOPs). The degradation mechanism for the ester is predicated on the oxidative pathways of its constituent parts, benzoic acid and 2-naphthalenol.
The initial attack by hydroxyl radicals likely occurs at the electron-rich sites of the molecule, including the aromatic rings and the ester linkage. Cleavage of the ester bond results in the formation of benzoic acid and 2-naphthalenol, which are then further oxidized.
The oxidative degradation of benzoic acid can proceed via decarboxylation. Studies using peroxyl radicals have shown that this process induces the decarboxylation of benzoic acid to produce CO₂. nih.gov This reaction is dependent on factors such as temperature and the concentration of the radical source. nih.gov Other oxidative pathways involve the hydroxylation of the benzene (B151609) ring, similar to the photodegradation process, leading to the formation of hydroxylated benzoic acids. These intermediates are then susceptible to ring-opening reactions, forming smaller aliphatic acids before eventual mineralization.
The 2-naphthalenol moiety is readily degraded by oxidative processes like the electro-Fenton method, which generates hydroxyl radicals. mdpi.com The •OH radicals attack the naphthalene ring system, leading to a series of intermediate products. The degradation pathway involves the formation of compounds such as naphthalene, 1,2-naphthalenedione, and β-naphthoquinone. mdpi.com Further oxidation can lead to ring cleavage, producing simpler aromatic compounds like benzoic acid and phenol (B47542), which are then degraded further. mdpi.com
Table 3: Key Intermediates in the Oxidative Degradation of the 2-Naphthalenol Moiety
| Intermediate Compound |
|---|
| Naphthalene |
| Benzoic acid |
| 1,2-Naphthalenedione |
| β-Naphthoquinone |
This interactive table is based on data from the degradation of 2-naphthol using an electro-Fenton system. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,2-Naphthalenedione |
| 2-Naphthalenol (2-Naphthol) |
| 3,4-Dihydroxybenzoic acid |
| 3-Hydroxybenzoic acid |
| 4-Hydroxybenzoic acid |
| Benzoic acid |
| This compound (2-Naphthyl benzoate) |
| Carbon dioxide |
| Naphthalene |
| Phenol |
| Phthalic acid |
| Salicylic acid (2-Hydroxybenzoic acid) |
| Titanium dioxide |
| Water |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques (e.g., HPLC, GC) with Specialized Detectors
Chromatographic methods are fundamental for separating 2-naphthyl benzoate (B1203000) from reactants, byproducts, or other components within a complex matrix. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix. Given its stable aromatic structure, both techniques are viable.
Developing a robust chromatographic method for analyzing 2-naphthyl benzoate in a research context, such as after an organic synthesis, involves a systematic optimization of separation parameters to achieve adequate resolution from structurally similar compounds.
For an HPLC method, the primary challenge is separating the nonpolar 2-naphthyl benzoate product from its precursors, such as 2-naphthol (B1666908) and benzoic acid, and potential side-products. A reverse-phase approach is typically most effective.
Key Method Development Considerations for HPLC:
Column Selection: A C18 or C8 stationary phase is suitable due to the nonpolar, aromatic nature of 2-naphthyl benzoate. The column's particle size and length are chosen to balance resolution and analysis time.
Mobile Phase Composition: A gradient elution is often necessary for complex mixtures. The mobile phase would typically consist of an aqueous component (like water with a small amount of acid, e.g., formic or phosphoric acid) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient would start with a higher aqueous content to elute polar impurities and gradually increase the organic content to elute the nonpolar 2-naphthyl benzoate.
Detector Settings: A Diode Array Detector (DAD) or UV-Vis detector would be set to a wavelength where 2-naphthyl benzoate exhibits strong absorbance, likely near one of its absorption maxima, while minimizing interference from other components.
For GC analysis, the compound's volatility allows for separation based on boiling point and interactions with the stationary phase.
Key Method Development Considerations for GC:
Column Selection: A nonpolar or mid-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., 5% phenyl), is effective for separating aromatic esters.
Temperature Programming: An optimized oven temperature program is crucial. It would start at a lower temperature to separate any volatile starting materials and then ramp up to a higher temperature to ensure the elution of 2-naphthyl benzoate in a reasonable timeframe with a sharp peak shape.
Injector and Detector Temperature: The injector and detector temperatures must be set high enough to ensure complete vaporization and prevent condensation, but not so high as to cause thermal degradation. A Flame Ionization Detector (FID) is a common choice for quantification due to its broad applicability to organic compounds.
For unambiguous identification and comprehensive profiling, chromatography is coupled with mass spectrometry (MS). This hyphenation provides both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, offering a high degree of certainty in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for analyzing 2-naphthyl benzoate. Following separation on the GC column, the molecule enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its specific fragmentation pattern serve as a chemical fingerprint.
The mass spectrum of 2-naphthyl benzoate shows a molecular ion (M⁺) peak corresponding to its molecular weight (m/z 248). The fragmentation pattern provides key structural information. The most common cleavage occurs at the ester bond, leading to characteristic fragments. The benzoyl cation (C₆H₅CO⁺) is often the most abundant ion (base peak), observed at m/z 105. nih.gov Another significant fragment is the phenyl cation (C₆H₅⁺) at m/z 77, which can form from the loss of carbon monoxide from the benzoyl cation. This fragmentation pattern is definitive for the 2-naphthyl benzoate structure.
| m/z Value | Relative Abundance/Designation | Proposed Fragment Ion | Chemical Formula |
|---|---|---|---|
| 248 | Molecular Ion (M⁺) | 2-Naphthyl benzoate | C₁₇H₁₂O₂⁺ |
| 105 | Base Peak | Benzoyl cation | C₇H₅O⁺ |
| 77 | Significant Fragment | Phenyl cation | C₆H₅⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, particularly with softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which would typically result in less fragmentation and a more prominent molecular ion peak.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy) for Reaction Monitoring
UV-Vis spectroscopy is a valuable tool for monitoring the progress of the synthesis of 2-naphthyl benzoate, for instance, in the esterification reaction between 2-naphthol and benzoyl chloride. The formation of the ester product results in a change in the electronic structure of the chromophore system compared to the reactants.
This change can be observed as a shift in the maximum absorption wavelength (λmax) or a change in absorbance at a specific wavelength. By monitoring the increase in absorbance at a wavelength characteristic of the 2-naphthyl benzoate product, or the decrease in absorbance of a reactant, the reaction kinetics can be studied in real-time. The conjugated system of the naphthalene (B1677914) and benzoate rings gives rise to distinct absorption bands in the UV region. For example, the related compound 2-naphthoic acid shows absorption maxima at 236 nm, 280 nm, and 334 nm, suggesting that 2-naphthyl benzoate would have strong absorbance in similar regions. sielc.com
For quantitative analysis in a research setting, a calibration curve is essential. This is constructed by preparing a series of standard solutions of highly pure 2-naphthyl benzoate at known concentrations and measuring their absorbance at a fixed wavelength (λmax).
According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to concentration (c), where ε is the molar absorptivity and b is the path length of the cuvette. A plot of absorbance versus concentration yields a linear calibration curve. The concentration of 2-naphthyl benzoate in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from this curve.
The limits of detection (LOD) and quantification (LOQ) are critical parameters derived from the calibration curve. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
| Standard Concentration (mg/L) | Absorbance at λmax (AU) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.558 |
| 7.5 | 0.831 |
| 10.0 | 1.105 |
Note: The data in Table 2 is illustrative for demonstrating the principle of a calibration curve and is not derived from a specific experimental result.
Future Research Directions and Emerging Paradigms
Development of Novel Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into environmentally friendly methods for synthesizing esters like 2-naphthyl benzoate (B1203000). Future work will likely focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous solvents and catalysts.
Key research areas include:
Solvent-Free Reactions: Techniques like "Grindstone Chemistry," which involves the grinding of solid reactants, offer a path to eliminate bulk solvents. nih.gov This approach is energy-efficient and simplifies product work-up.
Benign Solvents: The use of green solvents, such as glycerol, is another promising area. acs.org Glycerol is a biodegradable, non-toxic solvent that can facilitate reactions under catalyst-free conditions at ambient temperatures. acs.org
Biodegradable Catalysts: Research into novel, biodegradable, and efficient Lewis acid catalysts, such as tannic acid, is gaining traction for the synthesis of related naphthol derivatives. Such catalysts are inexpensive and environmentally friendly.
Continuous Flow Systems: Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields and more sustainable production processes for esters.
| Green Synthesis Strategy | Potential Advantages for 2-Naphthyl Benzoate Synthesis |
| Grindstone Chemistry | Solvent-free, energy-efficient, simplified work-up. nih.gov |
| Glycerol Solvent | Benign, biodegradable, potential for catalyst-free reactions. acs.org |
| Biodegradable Catalysts | Environmentally friendly, low cost, renewable. |
| Continuous Flow Reactors | Enhanced reaction control, improved yield and efficiency. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are set to transform chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. open-raman.org For the esterification of benzoic acid with 2-naphthalenol, these technologies can significantly reduce the need for extensive empirical screening.
Future applications of AI and ML in this context include:
Reaction Condition Prediction: Neural network models trained on vast reaction databases can predict the most suitable catalysts, solvents, reagents, and temperatures for the synthesis of 2-naphthyl benzoate. researchgate.net This can accelerate the discovery of new and more efficient synthetic pathways. nih.gov
Yield Prediction: ML algorithms can be developed to accurately forecast reaction yields, allowing chemists to select for high-yield reactions and score synthetic routes, thereby minimizing experimental efforts. open-raman.org
Side Product Identification: Forward-reaction prediction tools can be used to identify potential side products and impurities, which is crucial for optimizing reaction selectivity and simplifying purification processes. youtube.com
| AI/ML Application | Impact on 2-Naphthyl Benzoate Synthesis |
| Condition Prediction | Suggests optimal catalysts, solvents, and temperatures. researchgate.net |
| Yield Forecasting | Prioritizes high-yield reaction pathways. open-raman.org |
| Side Product Analysis | Improves reaction selectivity and purification efficiency. youtube.com |
While powerful, the "black box" nature of some ML algorithms presents a challenge for chemists in trusting and validating the results. open-raman.org Future work will need to address the generalizability of these models across different reaction types and conditions. open-raman.org
Exploration of Bio-inspired Catalysis for Ester Formation
Nature provides a rich source of inspiration for the development of highly efficient and selective catalysts. Bio-inspired catalysis aims to mimic the function of natural enzymes to perform complex chemical transformations under mild conditions. mt.com
Emerging research directions in this area for the formation of 2-naphthyl benzoate include:
Enzyme Immobilization: Incorporating enzymes into robust frameworks like Metal-Organic Frameworks (MOFs) can create highly recyclable and stable heterogeneous catalysts. mt.com This approach combines the high selectivity of enzymes with the practical advantages of solid catalysts. mt.com
Biomimetic Catalysts: Designing synthetic catalysts that mimic the active sites of enzymes can lead to novel, highly efficient systems for esterification. mt.com For example, mimicking the function of B12-dependent enzymes could offer new approaches for eco-friendly molecular transformations. mt.com
Organocatalysis: The use of small, metal-free organic molecules as catalysts, such as amino acids like L-valine, represents a green and sustainable approach to catalysis. ijesd.org These catalysts are often inexpensive, readily available, and biodegradable. ijesd.org
| Bio-inspired Approach | Potential for Esterification |
| Enzyme Immobilization | Creates recyclable and stable biocatalysts for ester synthesis. mt.com |
| Biomimetic Design | Develops synthetic catalysts with enzyme-like efficiency and selectivity. mt.com |
| Organocatalysis | Utilizes environmentally benign, metal-free small molecules as catalysts. ijesd.org |
Advanced Characterization Techniques for In-situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical parameters. wikipedia.org Advanced spectroscopic techniques are central to PAT and are being increasingly applied to monitor esterification reactions.
Future research will likely involve the application of the following in-situ techniques for the synthesis of 2-naphthyl benzoate:
FTIR Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the real-time tracking of the concentration of reactants and products by monitoring their characteristic infrared absorption bands. youtube.com For the esterification of benzoic acid, one could monitor the decrease of the carboxylic acid's C=O band and the increase of the ester's C=O band. youtube.com
Raman Spectroscopy: In-situ Raman spectroscopy is another powerful vibrational spectroscopy technique for monitoring reaction kinetics. open-raman.org It is particularly useful for reactions in aqueous media due to the weak Raman signal of water. nih.gov
Mass Spectrometry: On-line direct liquid sampling mass spectrometry can provide concentration profiles for reactants, products, and catalysts during the reaction. nih.gov
| In-situ Technique | Information Gained |
| FTIR Spectroscopy | Real-time concentration of reactants and products. youtube.com |
| Raman Spectroscopy | Reaction kinetics and polymorph identification. open-raman.orgnih.gov |
| Mass Spectrometry | Molecular weight and concentration profiles of reaction components. nih.gov |
These techniques, integrated into a PAT framework, will enable a deeper understanding of the esterification process, leading to improved process control, consistency, and efficiency. wikipedia.org
Design of Next-Generation Molecular Probes and Functional Materials
The unique structure of 2-naphthyl benzoate, combining a benzoyl group with a naphthalene (B1677914) moiety, makes it an interesting scaffold for the design of new molecular probes and functional materials.
Future research in this domain could focus on:
Fluorescent Probes: The naphthalene core is known for its fluorescent properties. By introducing specific functional groups onto the 2-naphthyl benzoate structure, it may be possible to develop novel fluorescent probes for the detection of ions, small molecules, or biomacromolecules. youtube.com These probes could have applications in biomedical imaging and diagnostics. youtube.com
Proteomics Research: 2-Naphthyl benzoate is already recognized as a useful biochemical for proteomics research. unal.edu.co Future work could involve designing derivatives that can act as more specific or reactive probes for studying protein structure and function.
Liquid Crystals: Naphthyl benzoate derivatives have been investigated for their liquid crystalline properties. merckmillipore.com Further design and synthesis of related structures could lead to new materials for displays and other optoelectronic applications.
| Application Area | Future Design Focus |
| Fluorescent Probes | Functionalization for selective detection of analytes. youtube.com |
| Proteomics | Derivatives with enhanced specificity for protein labeling. |
| Functional Materials | Synthesis of novel liquid crystalline materials. merckmillipore.com |
Q & A
Q. What are the optimal laboratory methods for purifying benzoic acid?
Recrystallization using water as a solvent is a standard method. Key steps include dissolving crude benzoic acid in hot water, filtering to remove impurities, and cooling to induce crystallization. The purity can be verified via melting point analysis (expected range: 121–123°C) .
Q. How does benzoic acid’s acidity compare to other carboxylic acids?
Benzoic acid (pKa = 4.20) is stronger than acetic acid (pKa = 4.72) due to resonance stabilization of its conjugate base. This difference is critical in designing pH-dependent reactions, such as selective protonation or deprotonation in synthesis .
Q. What synthetic routes are available for benzoic acid production from aromatic precursors?
A common route involves bromobenzene synthesis followed by Grignard reagent formation (e.g., phenylmagnesium bromide) and carboxylation with CO₂. Intermediate steps require anhydrous conditions and strict temperature control to avoid side reactions .
Q. What safety protocols are essential when handling benzoic acid?
Use PPE (gloves, goggles, lab coat), avoid dust formation, and ensure proper ventilation. Store separately from strong oxidizers and food products. In case of skin contact, wash immediately with water and consult safety data sheets for emergency measures .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize benzoic acid production in fermentation?
RSM can model interactions between variables like starter culture concentration and incubation temperature. For example, a central composite design (CCD) with ANOVA analysis can identify optimal conditions (e.g., 37°C, 2% culture) to maximize yield (see Table 2 in ).
Q. What advanced techniques quantify benzoic acid in complex matrices like milk or cosmetics?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detects benzoic acid at ppm levels with high specificity, even in lipid-rich samples like milk powder .
- Square Wave Voltammetry (SWV): Using boron-doped diamond (BDD) electrodes, this method achieves detection limits of 0.1 µM in sunscreen, validated via standard addition .
Q. How do solvent systems affect benzoic acid’s conductivity in mixed methanol-water solutions?
Conductometric studies reveal that benzoic acid’s dissociation constant (Ka) decreases in methanol-rich solvents due to reduced dielectric constant. This impacts solubility predictions and reaction kinetics in non-aqueous environments .
Q. What methodological challenges arise in analyzing benzoic acid-2-naphthalenol mixtures?
Co-elution in chromatography and spectral overlap in UV-Vis are common issues. Solutions include:
- Hyphenated Techniques: LC-MS/MS with MRM (multiple reaction monitoring) to distinguish isomers.
- Derivatization: Use of diazo-coupling agents to enhance detection specificity for 2-naphthalenol derivatives .
Data Contradiction & Stability Analysis
Q. How should researchers address discrepancies in benzoic acid’s thermal stability?
Conflicting reports on decomposition temperatures (e.g., sublimation vs. degradation) require controlled thermogravimetric analysis (TGA). Note that heating above 150°C may form explosive mixtures with air, necessitating inert atmospheres for high-temperature studies .
Q. Why do purity assessments of commercial benzoic acid vary across studies?
Variability arises from differences in analytical standards (e.g., FCC vs. USP grades) and detection limits. Cross-validate results using orthogonal methods:
Tables for Key Data
| Method | Detection Limit | Matrix | Reference |
|---|---|---|---|
| LC-MS | 4 ppm | Milk Powder | |
| SWV with BDD Electrodes | 0.1 µM | Sunscreen | |
| Conductometry | N/A | Methanol-Water |
| Parameter | Optimal Value | Yield (mg/L) | Reference |
|---|---|---|---|
| Fermentation Temperature | 37°C | 120 | |
| Starter Culture | 2% (w/v) | 115 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
